4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine 4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine
Brand Name: Vulcanchem
CAS No.: 723741-21-7
VCID: VC21502840
InChI: InChI=1S/C16H25NO4S/c1-6-20-15-7-12(3)16(8-11(15)2)22(18,19)17-9-13(4)21-14(5)10-17/h7-8,13-14H,6,9-10H2,1-5H3
SMILES: CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CC(OC(C2)C)C)C
Molecular Formula: C16H25NO4S
Molecular Weight: 327.4g/mol

4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine

CAS No.: 723741-21-7

Cat. No.: VC21502840

Molecular Formula: C16H25NO4S

Molecular Weight: 327.4g/mol

* For research use only. Not for human or veterinary use.

4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine - 723741-21-7

Specification

CAS No. 723741-21-7
Molecular Formula C16H25NO4S
Molecular Weight 327.4g/mol
IUPAC Name 4-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine
Standard InChI InChI=1S/C16H25NO4S/c1-6-20-15-7-12(3)16(8-11(15)2)22(18,19)17-9-13(4)21-14(5)10-17/h7-8,13-14H,6,9-10H2,1-5H3
Standard InChI Key KRSJWNXWNUZWRE-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CC(OC(C2)C)C)C
Canonical SMILES CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CC(OC(C2)C)C)C

Introduction

Chemical Structure and Properties

4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine is characterized by a distinctive molecular architecture featuring a morpholine ring connected to a substituted benzene ring through a sulfonyl bridge. This arrangement confers specific chemical behaviors and reactivity profiles that distinguish it from related compounds.

PropertyValue
CAS Number723741-21-7
Molecular FormulaC₁₆H₂₅NO₄S
Molecular Weight327.4 g/mol
IUPAC Name4-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine
Standard InChIInChI=1S/C16H25NO4S/c1-6-20-15-7-12(3)16(8-11(15)2)22(18,19)17-9-13(4)21-14(5)10-17/h7-8,13-14H,6,9-10H2,1-5H3
Standard InChIKeyKRSJWNXWNUZWRE-UHFFFAOYSA-N
SMILESCCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CC(OC(C2)C)C)C

The compound contains several key functional groups that contribute to its chemical behavior:

  • An ethoxy group at the para position of the phenyl ring

  • Methyl substituents at positions 2 and 5 of the phenyl ring

  • A sulfonyl group connecting the aromatic system to the morpholine

  • A 2,6-dimethylmorpholine ring system

Structural Analysis and Molecular Features

The molecular structure consists of a 4-ethoxy-2,5-dimethylphenyl group connected to a 2,6-dimethylmorpholine ring through a sulfonyl bridge. This arrangement creates a molecule with both hydrophobic and hydrophilic regions, influencing its solubility profile and potential interactions with biological systems.

The morpholine ring exists in a chair conformation with the two methyl groups likely adopting specific stereochemical arrangements. The presence of the sulfonyl group creates a tetrahedral geometry around the sulfur atom, with two oxygen atoms forming strong hydrogen bond acceptor sites. These structural features contribute to the compound's potential biological activity and chemical reactivity.

Molar Ratio (Diisopropanolamine:H₂SO₄)Temperature (°C)Reaction Time (h)Total Yield (%)Isomer Ratio (cis/trans)
1.0:1.25170129878/22
1.0:1.518059680/20
1.0:2.018039484/16
1.0:3.018039188/12

These data demonstrate that increasing the sulfuric acid ratio enhances the proportion of the desirable cis isomer, which is particularly valuable for various applications including crop protection agents .

Proposed Complete Synthesis Route

A logical synthetic pathway for the target compound would involve:

  • Preparation of 4-ethoxy-2,5-dimethylbenzene as the starting material

  • Sulfonation to form the corresponding sulfonyl chloride intermediate

  • Reaction with 2,6-dimethylmorpholine to form the sulfonamide linkage

  • Purification steps to obtain the final compound

The sulfonamide formation typically involves nucleophilic attack by the morpholine nitrogen on the electrophilic sulfur of the sulfonyl chloride, with elimination of chloride as the leaving group.

Physical and Chemical Properties

Based on its structural features, 4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine exhibits the following physical and chemical properties:

Physical State and Appearance

At standard temperature and pressure, the compound likely exists as a crystalline solid. The presence of multiple functional groups capable of intermolecular interactions contributes to its solid-state stability.

Solubility Profile

The compound demonstrates a mixed solubility profile:

Solvent TypeExpected SolubilityReason
Non-polar organics (hexane)LimitedPresence of polar functional groups
Medium-polarity organics (DCM, chloroform)GoodBalance of polar and non-polar regions
Polar aprotic solvents (acetone, DMF)Good to excellentCompatible with sulfonyl and ether groups
Alcohols (methanol, ethanol)ModerateHydrogen bonding possible
WaterPoorPredominantly hydrophobic character

Stability Characteristics

  • Susceptible to hydrolysis under strongly acidic or basic conditions

  • Potentially sensitive to oxidation due to the sulfonyl group

  • Likely stable to moderate heating but may decompose at elevated temperatures

  • Should be protected from prolonged exposure to UV light

Structure-Related Compounds

Several structural analogs of 4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine exist, with variations in the substitution pattern on the phenyl ring:

Closely Related Analogs

CompoundCAS NumberKey Structural DifferenceReference
4-(4-Ethoxy-3-ethylphenyl)sulfonyl-2,6-dimethylmorpholine6471535Ethyl at position 3 instead of methyl at positions 2 and 5
4-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine3154509Different arrangement of ethoxy and methyl substituents

These structural variations may significantly influence biological activity, pharmacokinetic properties, and chemical reactivity, providing valuable insights into structure-activity relationships .

The incorporation of the dimethylmorpholine unit appears in other medicinal compounds, indicating its pharmacological relevance .

Chemical Intermediates

The compound may serve as a valuable synthetic intermediate for the preparation of more complex molecular architectures in pharmaceutical development, agrochemical research, or materials science.

Analytical Characterization

The identification and purity assessment of 4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine typically rely on complementary analytical techniques:

Spectroscopic Analysis

Expected spectroscopic signatures include:

  • ¹H NMR: Characteristic signals for aromatic protons (δ 6.5-8.0 ppm), methyl groups (δ 1.0-2.5 ppm), ethoxy group (δ 1.0-1.5 ppm for methyl, δ 3.5-4.5 ppm for methylene), and morpholine ring protons (δ 2.5-4.0 ppm)

  • ¹³C NMR: Signals for aromatic carbons (δ 110-150 ppm), methyl carbons (δ 15-25 ppm), and morpholine carbons (δ 40-80 ppm)

  • IR: Strong bands for S=O stretching (1300-1150 cm⁻¹), C-O stretching (1150-1050 cm⁻¹), and aromatic C=C stretching (1600-1400 cm⁻¹)

  • Mass Spectrometry: Molecular ion peak at m/z 327, with fragmentation patterns corresponding to the loss of the ethoxy group, cleavage of the sulfonamide bond, and fragmentation of the morpholine ring

Chromatographic Analysis

HPLC analysis using reverse-phase conditions (C18 column) with UV detection at 230-280 nm would be suitable for purity determination and quality control of this compound.

Future Research Directions

Current literature on 4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)-2,6-dimethylmorpholine reveals several knowledge gaps that warrant further investigation:

  • Development of efficient, scalable synthesis routes with optimization of reaction conditions

  • Comprehensive evaluation of biological activities through in vitro and in vivo screening

  • Detailed structure-activity relationship studies comparing the activity of structural analogs

  • Investigation of potential applications in agricultural chemistry, particularly as fungicides

  • Examination of environmental fate and ecotoxicological profile if considered for agricultural use

  • Exploration of crystal structure and solid-state properties to understand packing arrangements and polymorphism

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